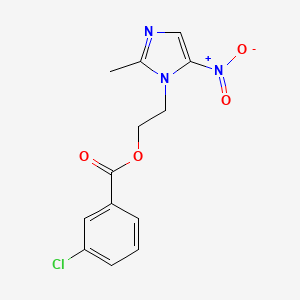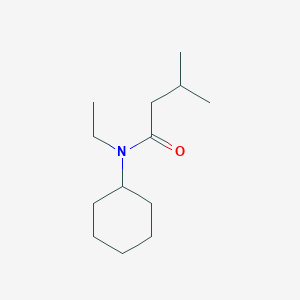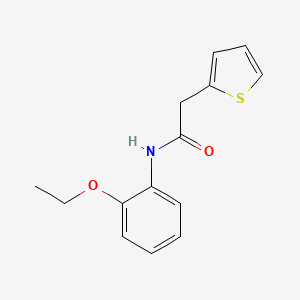![molecular formula C18H23N5O B5561866 N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5561866.png)
N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that often feature prominently in research for their potential biological activities and chemical properties. The core structure, combining indazole and pyrazole rings with specific functional groups, suggests a molecule with interesting chemical and physical properties that merit detailed study.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, highlighting the versatility and reactivity of the indazole and pyrazole moieties. For example, the synthesis of similar pyrazole-carboxamide derivatives involves multi-step reactions, including amide formation, halogenation, and cyclization steps. These processes often require specific reagents and conditions to achieve the desired product with high purity and yield.
Molecular Structure Analysis
Molecular structure analysis, often confirmed by X-ray crystallography, provides essential insights into the compound's geometry, conformation, and intermolecular interactions. The crystal structure analysis reveals how the pyrazole ring adopts specific conformations, influenced by substitutions at various positions, which can significantly affect the molecule's overall properties and reactivity.
Chemical Reactions and Properties
The chemical reactivity of such compounds often includes electrophilic substitution reactions, nucleophilic additions, and cyclization reactions. These reactions can be influenced by the presence of electron-donating or withdrawing groups on the indazole and pyrazole rings, affecting the compound's chemical behavior and its potential as a synthetic intermediate.
Physical Properties Analysis
Physical properties, including melting points, boiling points, and solubility in various solvents, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecule's structural features, such as its molecular weight, polarity, and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, stability under various conditions, and reactivity towards specific reagents, are critical for determining the compound's applications and handling requirements. These properties are determined by the functional groups present and the molecule's overall electronic structure.
- Synthesis and characterization of pyrazole-carboxamide derivatives and analysis of their crystal structures and chemical properties are detailed in several studies (McLaughlin et al., 2016; Kumara et al., 2018; El’chaninov et al., 2018).
Orientations Futures
Indazole derivatives are a promising class of compounds for drug development, due to their wide range of biological activities . Future research could focus on exploring the synthesis, properties, and biological activities of novel indazole derivatives, including “N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide”.
Propriétés
IUPAC Name |
N-(3-indazol-1-ylpropyl)-2-methyl-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13(2)15-11-17(22(3)21-15)18(24)19-9-6-10-23-16-8-5-4-7-14(16)12-20-23/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVJTHZLSNDVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCCCN2C3=CC=CC=C3C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5561812.png)
![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)
![7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5561841.png)
![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)